molecular formula C19H17F3N2O5S B4294935 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE

Cat. No.: B4294935
M. Wt: 442.4 g/mol
InChI Key: VIGGFYOEGXMIPM-UHFFFAOYSA-N
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Description

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound with a unique structure that combines a pyrimidine ring, a bicyclic system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and trifluoromethylpyrimidine. This intermediate is then reacted with a thio compound to introduce the thio group.

The bicyclic system is formed through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure. The final step involves the coupling of the pyrimidine-thio intermediate with the bicyclic system under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced pyrimidine derivatives

    Substitution: Functionalized phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups may contribute to the creation of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets. The compound’s pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The thio group may form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. The bicyclic system provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can be compared to other pyrimidine-based compounds with similar functional groups, such as:
    • 4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
    • 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-cyclohexanone

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine ring, a bicyclic system, and multiple functional groups. This structural complexity allows for diverse chemical reactivity and potential applications in various fields. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and material science.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c1-26-12-4-3-9(5-13(12)27-2)10-6-16(19(20,21)22)24-18(23-10)30-15-7-11(25)17-28-8-14(15)29-17/h3-6,14-15,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGGFYOEGXMIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SC3CC(=O)C4OCC3O4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Reactant of Route 2
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Reactant of Route 3
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Reactant of Route 4
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Reactant of Route 5
Reactant of Route 5
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE

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